molecular formula C20H19NO3 B2367454 (Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 887214-56-4

(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No.: B2367454
CAS No.: 887214-56-4
M. Wt: 321.376
InChI Key: IDLXJWQXVCITOL-PDGQHHTCSA-N
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Description

(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with a benzylidene group at the 2-position, a hydroxy group at the 6-position, and a pyrrolidin-1-ylmethyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the benzylidene, hydroxy, and pyrrolidin-1-ylmethyl groups through various organic transformations. Key steps may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylidene Group: This step often involves a condensation reaction with benzaldehyde derivatives.

    Hydroxylation: The hydroxy group can be introduced via selective oxidation reactions.

    Attachment of the Pyrrolidin-1-ylmethyl Group: This is typically done through nucleophilic substitution reactions using pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl group.

    Substitution: The pyrrolidin-1-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives.

    Reduction: Formation of 2-benzyl-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

    Pathway Interference: Disrupting specific biological pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-benzylidene-6-hydroxybenzofuran: Lacks the pyrrolidin-1-ylmethyl group.

    2-benzylidene-7-(pyrrolidin-1-ylmethyl)benzofuran: Lacks the hydroxy group.

    6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran: Lacks the benzylidene group.

Uniqueness

(Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzylidene, hydroxy, and pyrrolidin-1-ylmethyl groups allows for diverse chemical transformations and potential therapeutic applications.

Properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c22-17-9-8-15-19(23)18(12-14-6-2-1-3-7-14)24-20(15)16(17)13-21-10-4-5-11-21/h1-3,6-9,12,22H,4-5,10-11,13H2/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLXJWQXVCITOL-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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